(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Brand Name: Vulcanchem
CAS No.: 1706519-96-1
VCID: VC2746913
InChI: InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+
SMILES: CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

CAS No.: 1706519-96-1

Cat. No.: VC2746913

Molecular Formula: C17H24N2O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate - 1706519-96-1

Specification

CAS No. 1706519-96-1
Molecular Formula C17H24N2O2
Molecular Weight 288.4 g/mol
IUPAC Name ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate
Standard InChI InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+
Standard InChI Key LIYIADSINKUERW-JXMROGBWSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN
SMILES CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN
Canonical SMILES CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN

Introduction

Chemical Identity and Properties

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a complex organic molecule characterized by the following properties:

Basic Chemical Information

The compound presents an interesting case in chemical cataloging, with two reported CAS numbers:

PropertyValueSource
Primary CAS Number1706519-96-1
Alternative CAS Number1980007-90-6
Molecular FormulaC₁₇H₂₄N₂O₂
Molecular Weight288.38 g/mol
Storage Condition2-8°C

Structural Features

The molecule contains several key structural elements that contribute to its potential biological activity:

  • An aminoethyl-pyrrolidine moiety that provides basic nitrogen centers

  • A phenyl ring as a rigid spacer

  • An α,β-unsaturated ester (acrylate) group with (E)-configuration

  • Multiple nitrogen-containing functional groups capable of hydrogen bonding

These structural features collectively contribute to the compound's potential interactions with biological targets, particularly receptor systems in the central nervous system .

Biological Activity and Pharmaceutical Applications

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate shows promise for various pharmaceutical applications, particularly in neuropharmacology and oncology.

Therapeutic AreaPotential MechanismSupporting Evidence
Neurological DisordersInteraction with neurotransmitter pathwaysStructural similarity to known receptor ligands
Cardiovascular DiseasesPotential vascular modulationAminoethyl-pyrrolidine scaffold properties
OncologyEGFR mutant cancer suppressionPatent application evidence
Anti-inflammatoryMultimodal mechanismResearch exploration mentioned

Receptor Interactions

The compound's structure suggests potential activity as:

"A valuable intermediate in the design of drugs targeting neurological and cardiovascular systems. It is often employed in the creation of receptor modulators, such as dopamine or serotonin receptor ligands, due to its ability to interact with neurotransmitter pathways."

This makes it particularly interesting for research into psychiatric conditions such as depression, anxiety, and other neurological disorders .

Structure-Activity Relationships

Key Pharmacophore Elements

The compound contains several structural elements that potentially contribute to its biological activity:

  • The pyrrolidine ring provides a rigid cyclic amine that can interact with receptor binding pockets

  • The aminoethyl side chain offers flexibility for additional hydrogen bonding interactions

  • The phenyl ring serves as a hydrophobic spacer and potential π-stacking element

  • The α,β-unsaturated ester provides both hydrogen bond acceptor capability and potential for further reactivity

Comparative Analysis with Related Compounds

Comparison with structurally related compounds provides insight into potential structure-activity relationships:

CompoundStructural DifferencePotential Impact on Activity
(E)-Ethyl 3-(pyrrolidin-1-yl)acrylateLacks aminoethyl and phenyl groupsReduced complexity and specificity
1-(2-Aminoethyl)pyrrolidineLacks phenyl and acrylate groupsCore fragment with different applications
3-(2-aminoethyl)-5-hydroxy-1H-pyrazoleDifferent heterocyclic systemAlternative binding profile

Research Applications and Method Development

Stock Solution Preparation

Proper preparation of stock solutions is critical for consistent experimental results:

Target ConcentrationAmount of Compound
1 mg
1 mM3.4676 mL
5 mM0.6935 mL
10 mM0.3468 mL

"To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time."

SupplierCatalog NumberPackage SizePrice Range (USD)Availability
MySkin Recipes372340.200 g$349-46810-20 days
GlpBioGF50915VariousNot specifiedNot specified
CymitQuimica54-OR302590Not specifiedInquireEstimated by April 23, 2025

The price variation ($349-468 for 0.2g) suggests this is a specialty research compound with complex synthesis requirements .

Current Research Directions

Pharmaceutical Development

Current research appears focused on several directions:

"Researchers also explore its potential in the development of anti-inflammatory and anticancer compounds, leveraging its structural versatility to enhance drug efficacy and selectivity."

A patent application suggests specific investigation into "compounds for suppressing EGFR mutant cancer and pharmaceutical use thereof," indicating ongoing research into oncology applications .

Synthetic Methodology Development

Research into green chemistry approaches for the synthesis of similar compounds suggests ongoing interest in developing more efficient and environmentally friendly production methods .

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